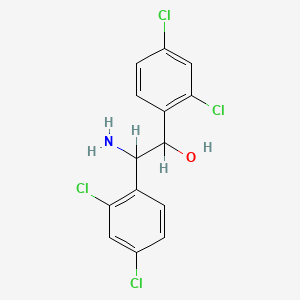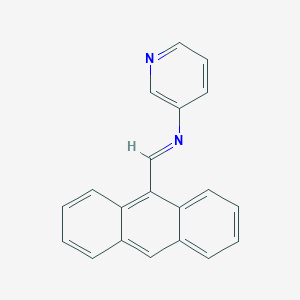
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is an organic compound that belongs to the class of imines It features an anthracene moiety linked to a pyridine ring through a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-aminopyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The anthracene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted anthracene or pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in organic electronics and photochemistry due to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine depends on its specific application:
As a ligand: It can coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups, forming stable complexes.
In photochemistry: The compound can absorb light and undergo photochemical reactions, leading to excited states that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(Anthracen-9-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(Anthracen-9-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(Naphthalen-2-yl)-N-(pyridin-3-yl)methanimine
Uniqueness
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. The anthracene moiety provides a large conjugated system, making it suitable for applications in organic electronics and photochemistry.
Properties
CAS No. |
56694-42-9 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-14H |
InChI Key |
AGHJDRULKDFEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


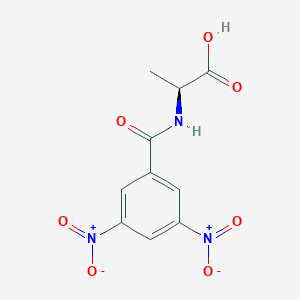
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
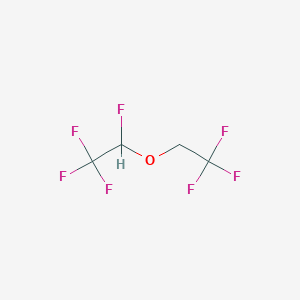
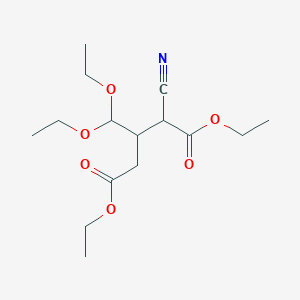
![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
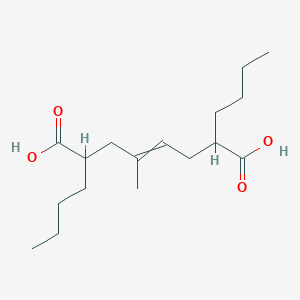
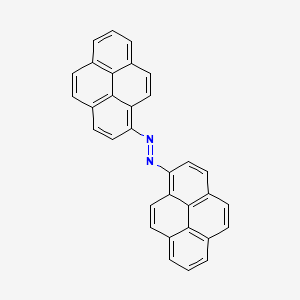


![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
